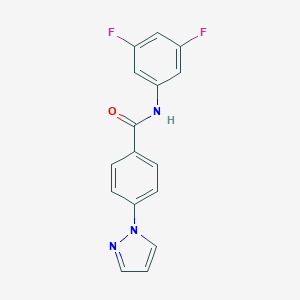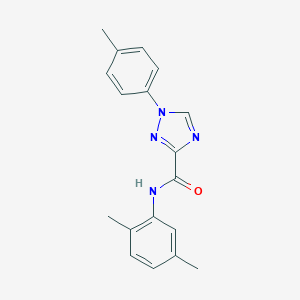
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as DFP-10917, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to a class of molecules known as benzamides, which have been studied extensively for their various pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting the activity of HDACs, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can prevent the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and its effects on various physiological processes. Other future directions include the development of more potent and selective HDAC inhibitors, as well as the investigation of the potential of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in combination with other therapeutic agents.
Synthesemethoden
The synthesis of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3,5-difluoroaniline, which is reacted with 1H-pyrazole-1-carboxylic acid to form the intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to yield the final product, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. Several studies have shown that N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Molekularformel |
C16H11F2N3O |
Molekulargewicht |
299.27 g/mol |
IUPAC-Name |
N-(3,5-difluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H11F2N3O/c17-12-8-13(18)10-14(9-12)20-16(22)11-2-4-15(5-3-11)21-7-1-6-19-21/h1-10H,(H,20,22) |
InChI-Schlüssel |
TXMIOCLEMCCPOJ-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
Kanonische SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)



![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)

